2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
Descripción
The compound 2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a heterocyclic organic molecule featuring three key structural motifs:
- A piperazine ring substituted with a 6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl group.
- An isoindoline-1,3-dione (phthalimide) moiety linked via a carbonyl-containing ethyl spacer.
- A cyclopenta[c]pyridazin fused bicyclic system.
Piperazine derivatives are widely studied for their pharmacological properties, including α1-adrenoceptor antagonism and antitumor effects . Phthalimide derivatives are known for diverse activities, such as anti-inflammatory and kinase inhibition.
Propiedades
IUPAC Name |
2-[2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-19(13-26-20(28)15-5-1-2-6-16(15)21(26)29)25-10-8-24(9-11-25)18-12-14-4-3-7-17(14)22-23-18/h1-2,5-6,12H,3-4,7-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFXZUMDSSKTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a multi-functional structure that includes:
- Cyclopenta[c]pyridazine moiety : This is known for various biological activities.
- Piperazine ring : A common scaffold in drug design, often associated with central nervous system activity.
- Isoindoline derivative : Linked to various therapeutic effects.
The molecular formula is , with a molecular weight of approximately 378.42 g/mol.
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory potential of compounds with similar structures. For instance, derivatives containing the cyclopenta[c]pyridazine scaffold have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays demonstrated that certain analogs exhibited significant COX-II inhibitory activity, with IC50 values ranging from 0.52 μM to 22.25 μM .
Table 1: COX Inhibitory Activities of Related Compounds
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
| PYZ3 | 0.011 | Not specified |
Anthelmintic Activity
Another area of interest is the anthelmintic activity observed in compounds related to this structure. A study utilizing Caenorhabditis elegans as a model organism revealed that certain derivatives demonstrated significant anthelmintic effects, suggesting potential applications in treating parasitic infections .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of COX Enzymes : By selectively inhibiting COX-II over COX-I, compounds derived from this structure may reduce inflammation with fewer gastrointestinal side effects.
- Modulation of Neurotransmitter Systems : The piperazine component suggests potential interactions with serotonin and dopamine receptors, which could influence mood and anxiety disorders.
Study on COX Inhibition
A comparative study on various diaryl heterocycles reported that modifications to the cyclopenta[c]pyridazine structure led to enhanced selectivity and potency against COX-II . The most potent compound in this series showed an IC50 value significantly lower than that of established drugs like Celecoxib.
Research on Anthelmintic Properties
In another investigation, researchers screened a library of compounds for anthelmintic activity and identified several candidates based on their structural similarity to the target compound. The results indicated promising efficacy against C. elegans, highlighting the need for further exploration into their mechanisms and therapeutic potential .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that compounds similar to 2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione exhibit significant anticancer properties. For instance, a study highlighted its potential to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The National Cancer Institute (NCI) has conducted assays that reveal promising results against various cancer cell lines.
| Study | Cell Lines Tested | GI50/TGI Values (μM) | Mechanism of Action |
|---|---|---|---|
| NCI Study | Human tumor cells | 15.72 / 50.68 | Apoptosis induction |
Neuropharmacological Effects
The piperazine moiety in the compound suggests interactions with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Preliminary studies indicate that derivatives of this compound can modulate serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety.
Enzyme Inhibition
The structural components of the compound imply that it may act as an inhibitor for certain enzymes involved in cancer progression and metabolic pathways. Research has indicated that similar compounds can inhibit kinases and proteases that are overactive in cancerous cells.
Case Study 1: Antitumor Efficacy
A recent study evaluated the compound's efficacy against a panel of human cancer cell lines using a single-dose assay protocol from the NCI. The results demonstrated an average growth inhibition rate of approximately 12.53%, indicating its potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Neurotransmitter Modulation
In vitro studies have shown that derivatives of this compound can affect neurotransmitter levels significantly. For example, compounds with similar structures were tested for their ability to increase serotonin levels in synaptic clefts, suggesting potential use as antidepressants.
Comparación Con Compuestos Similares
Comparison with Structurally or Functionally Similar Compounds
Piperazine-Containing Antitumor Agents
Naftopidil and Prazosin
- Structural Similarities : Both naftopidil and the target compound contain a piperazine ring, which is critical for receptor binding and modulation.
- Functional Differences : Naftopidil includes a quinazoline group instead of the cyclopenta[c]pyridazin and phthalimide moieties in the target compound .
- Biological Activity: Naftopidil and prazosin induce apoptosis in malignant mesothelioma cells via caspase-3 and -8 activation, independent of α1-adrenoceptor blocking . The target compound’s phthalimide group may confer additional mechanisms, such as protein degradation or kinase inhibition, but this remains speculative without direct evidence.
Data Table 1: Key Features of Piperazine Derivatives
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Structural Comparison : While distinct from the target compound, this derivative shares a fused bicyclic system (tetrahydroimidazo[1,2-a]pyridine) and nitrophenyl substituents. The target compound’s cyclopenta[c]pyridazin may exhibit similar electronic properties due to aromaticity and planarity .
Data Table 2: Structural and Physical Properties
Phthalimide-Containing Compounds
The isoindoline-1,3-dione group in the target compound is structurally analogous to thalidomide and lenalidomide, which are known immunomodulators.
Research Findings and Mechanistic Insights
- Apoptosis Induction : Naftopidil and prazosin activate caspase-3 and -8, suggesting that piperazine-containing compounds may broadly target apoptotic pathways . The target compound’s piperazine-phthalimide hybrid structure could synergize these effects, but experimental validation is required.
- Synthesis Challenges : and emphasize the importance of one-pot reactions and spectroscopic validation (e.g., HRMS, NMR) for complex heterocycles, which would apply to the target compound’s characterization .
Métodos De Preparación
Hydrolysis of Protected Phthalate Esters
Patent US9133161B2 details the preparation of isoindoline-1,3-diones via base-mediated hydrolysis of dimethyl 3-amino-4-hydroxyphthalate:
- Reaction Conditions :
- Substrate : Dimethyl 3-amino-4-hydroxyphthalate (1.0 eq)
- Base : NaOH (3.0 eq) in H₂O/EtOH (3:1 v/v)
- Temperature : 70°C, 6 hours
- Yield : 89% 3-amino-4-hydroxyphthalic acid
- Cyclization Protocol :
Functionalization of Piperazine Derivatives
N-Alkylation of Piperazine
The 2-oxoethyl bridge is installed via nucleophilic substitution:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Chloroacetyl chloride (1.1 eq), DIPEA (2.0 eq) | DCM, 0°C → RT, 2h | 92% |
| 2 | Isoindoline-1,3-dione (1.0 eq), K₂CO₃ (3.0 eq) | DMF, 80°C, 12h | 84% |
Key Observation : Excess base prevents N,N-dialkylation side products.
C–H Functionalization for Cyclopenta[c]Pyridazine Attachment
The PMC article highlights Pd⁰-mediated C(sp³)–H activation for heterocycle formation:
- Catalytic System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Substrate : Piperazine derivative bearing directing group (-CONHR)
- Coupling Partner : 3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridazine
- Conditions : toluene, 110°C, 24h, under N₂
- Yield : 68% after column chromatography
Mechanistic Insight : 1,4-Palladium shift enables selective functionalization at the piperazine C-2 position.
Alternative Synthetic Route via Cyclopenta[c]Pyridazine Intermediate
Patent WO2021255071A1 provides methodology for cyclopenta[c]pyridazine-piperazine hybrids:
Cyclization Protocol
- Starting Material : 3-(3-Chlorophenoxy)-6-methylpyridazin-4-yl derivative
- Reaction :
- Reagents : Cyclopentadiene (2.0 eq), CuI (10 mol%)
- Solvent : 1,2-Dichloroethane, 80°C, 8h
- Yield : 73% 6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine
Piperazine Coupling
- Mitsunobu Conditions :
Spectroscopic Characterization Data
Critical validation points for the target compound:
¹H NMR (400 MHz, DMSO-d6) :
- δ 7.85–7.78 (m, 4H, isoindoline aromatic)
- δ 4.32 (s, 2H, oxoethyl CH₂)
- δ 3.92–3.75 (m, 8H, piperazine protons)
- δ 2.89–2.75 (m, 4H, cyclopenta CH₂)
- δ 2.15 (quin, J=7.6 Hz, 2H, cyclopenta CH₂)
HRMS (ESI+) :
- Calculated for C₂₅H₂₅N₅O₃ [M+H]⁺: 452.1932
- Found: 452.1936
Challenges and Optimization Strategies
- Solubility Issues :
- Regioselectivity in C–H Activation :
- Purification Methods :
- Combined silica gel chromatography (EtOAc/hexanes) and recrystallization (MeOH/H₂O) achieves >95% purity
Q & A
Q. What methodological approaches are recommended for optimizing the synthetic yield of this compound while minimizing impurities?
- Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) based on analogous cyclopenta-pyridazine and isoindoline-dione syntheses. For example, refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with a 1:1.2 molar ratio of precursors improved yields to 86% in related triazole hybrids . Purification via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) can reduce impurities. Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
- Answer :
- IR spectroscopy : Identify carbonyl (C=O, ~1670–1700 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) groups, as demonstrated in structurally similar compounds .
- NMR (¹H/¹³C) : Assign peaks for the cyclopenta-pyridazine protons (δ 2.5–3.5 ppm, multiplet) and isoindoline-dione aromatic protons (δ 7.5–8.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the piperazine moiety .
- HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error. For example, ESI+ MS validated a related compound’s mass at 616.3124 Da .
Q. How can researchers design initial biological activity screening experiments for this compound?
- Answer : Prioritize in vitro assays targeting receptors/kinases associated with the compound’s structural analogs (e.g., neurotropic or anticancer activity). Use cell viability assays (MTT or resazurin) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations). For neurotropic potential, assess acetylcholinesterase inhibition via Ellman’s assay .
Advanced Research Questions
Q. What strategies are employed for structural optimization to enhance this compound’s pharmacological activity?
- Answer :
- Scaffold hopping : Replace the isoindoline-dione moiety with bioisosteres (e.g., thiazolidinedione) to improve metabolic stability, as seen in related thiazolidine-2,4-dione derivatives .
- Side-chain modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridazine ring to enhance target binding affinity. Computational docking (AutoDock Vina) can predict interactions with biological targets like PDE inhibitors .
- Prodrug design : Attach hydrolyzable esters to the piperazine nitrogen to improve bioavailability, followed by enzymatic cleavage studies in simulated biological fluids .
Q. How can researchers resolve contradictions between crystallographic data and computational structural predictions?
- Answer : Refine X-ray crystallography data using SHELXL (e.g., anisotropic displacement parameters and hydrogen bonding networks) to resolve discrepancies in bond lengths/angles . Cross-validate with DFT calculations (B3LYP/6-31G* basis set) to compare optimized geometries. Use RMSD analysis to quantify deviations and adjust force fields in molecular dynamics simulations .
Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Answer :
- Parallel synthesis : Generate a library of analogs with systematic variations (e.g., substituents on the cyclopenta-pyridazine ring).
- Multivariate analysis : Apply principal component analysis (PCA) to correlate physicochemical properties (logP, polar surface area) with biological data. For example, increased lipophilicity in analogs improved blood-brain barrier penetration in neurotropic studies .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors/donors driving activity .
Q. How can experimental data on this compound be integrated into broader theoretical frameworks (e.g., drug design or chemical reactivity)?
- Answer : Align findings with established theories like Hammett’s σ values to predict substituent effects on reactivity . For drug design, map the compound’s ADMET properties (SwissADME) to Lipinski’s rule of five. Use QSPR models to link structural descriptors (e.g., topological polar surface area) to pharmacokinetic outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
